molecular formula C18H30O4 B12618709 3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione CAS No. 919991-54-1

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione

Cat. No.: B12618709
CAS No.: 919991-54-1
M. Wt: 310.4 g/mol
InChI Key: QXGBPLWKLUOLSY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione is a chemical compound with a unique structure that includes a hydroxy group, an oxolane ring, and a tetradec-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione typically involves the reaction of a suitable precursor with specific reagents under controlled conditions. One common method involves the use of a hydroxy acid and an alkene in the presence of a catalyst to form the oxolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxolane ring can be reduced to form a diol.

    Substitution: The tetradec-2-en-1-yl side chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(dodec-2-EN-1-YL)oxolane-2,5-dione
  • 3-Hydroxy-4-(hexadec-2-EN-1-YL)oxolane-2,5-dione
  • 3-Hydroxy-4-(octadec-2-EN-1-YL)oxolane-2,5-dione

Uniqueness

3-Hydroxy-4-(tetradec-2-EN-1-YL)oxolane-2,5-dione is unique due to its specific side chain length and the presence of the oxolane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919991-54-1

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

3-hydroxy-4-tetradec-2-enyloxolane-2,5-dione

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18(21)22-17(15)20/h12-13,15-16,19H,2-11,14H2,1H3

InChI Key

QXGBPLWKLUOLSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCC1C(C(=O)OC1=O)O

Origin of Product

United States

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